2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide
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Overview
Description
2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrimidoindole core, and an acetamide moiety
Mechanism of Action
Target of action
Oxadiazoles and thiazoles are known to interact with a variety of biological targets. For instance, oxadiazole derivatives have been found to inhibit α-amylase , and thiazole derivatives have been used as acetylcholinesterase inhibitors .
Mode of action
The mode of action of these compounds often involves binding to their target proteins and modulating their activity. For example, acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability .
Biochemical pathways
These compounds can affect various biochemical pathways depending on their targets. For instance, α-amylase inhibitors can impact carbohydrate metabolism, while acetylcholinesterase inhibitors can influence cholinergic neurotransmission .
Result of action
The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. For example, acetylcholinesterase inhibitors can lead to increased acetylcholine levels, which can enhance cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the construction of the pyrimidoindole core, and the final coupling with the acetamide moiety.
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Formation of the Oxadiazole Ring: : This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Construction of the Pyrimidoindole Core: : This step typically involves the condensation of an indole derivative with a suitable aldehyde or ketone, followed by cyclization and oxidation steps. Reagents such as p-toluenesulfonic acid (PTSA) and oxidizing agents like manganese dioxide (MnO2) are often used.
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Coupling with the Acetamide Moiety: : The final step involves the coupling of the pyrimidoindole intermediate with an acetamide derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and oxadiazole rings. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
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Reduction: : Reduction reactions can occur at the oxadiazole ring, leading to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, MnO2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced oxadiazole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indomethacin and tryptophan.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as furazolidone and oxadiazolone.
Pyrimidoindole Derivatives: Compounds containing the pyrimidoindole core, such as certain alkaloids and synthetic drugs.
Uniqueness
2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-4-21-29-23(36-30-21)14-31-15-28-24-19-10-16(2)8-9-20(19)32(25(24)26(31)34)13-22(33)27-12-17-6-5-7-18(11-17)35-3/h5-11,15H,4,12-14H2,1-3H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVEJKXFUQYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NCC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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